molecular formula C20H22N4O6 B2666536 N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005298-82-7

N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2666536
CAS No.: 1005298-82-7
M. Wt: 414.418
InChI Key: SGRZNTBCMKRWCB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS 1005298-82-7) is a chemical compound with a molecular formula of C20H22N4O6 and a molecular weight of 414.4 g/mol . This complex molecule features a pyrido[2,3-d]pyrimidine dione core structure, which is a scaffold of significant interest in medicinal chemistry. Compounds based on similar 4-oxo-3,4-dihydropyrido pyrimidine structures have been investigated for their potential as inhibitors of biological targets, such as eukaryotic initiation factor 4E (eIF4E), suggesting potential utility in basic oncological research and drug discovery pathways . As a specialty chemical, it is intended for use in laboratory research settings only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct appropriate safety evaluations and handle the material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6/c1-5-30-14-8-9-21-18-17(14)19(26)24(20(27)23(18)2)11-16(25)22-13-7-6-12(28-3)10-15(13)29-4/h6-10H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRZNTBCMKRWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidin-2,4-dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy and Methyl Groups: These groups are usually introduced through alkylation reactions using ethylating and methylating agents.

    Attachment of the Dimethoxyphenyl Group: This step can be achieved via a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the core structure.

    Final Acetylation: The acetamide group is introduced in the final step through an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidin-2,4-dione core, potentially forming alcohol derivatives.

    Substitution: The aromatic ring in the dimethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved could range from signal transduction to gene expression regulation.

Comparison with Similar Compounds

2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl) acetamide (Compound 5)

  • Structural Similarities : Shares the dihydropyrimidin-2,4-dione core and acetamide linker.
  • Key Differences : Substituents on the acetamide nitrogen are bis(2-hydroxyethyl) groups instead of a 2,4-dimethoxyphenyl group. The hydroxyethyl groups increase hydrophilicity (Rf = 0.4 in 15% MeOH/DCM) compared to the more lipophilic dimethoxyphenyl group in the target compound .
  • Synthetic Pathway : Prepared via nucleophilic substitution, similar to methods used for the target compound but with divergent purification strategies .

N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide (IV-43)

  • Structural Similarities : Contains a dimethoxyphenyl group and acetamide linker.
  • Key Differences: The core is a pyridine ring rather than a pyrido[2,3-d]pyrimidine dione.

Pyrazolo-Pyrimidine and Chromenone Derivatives

Example 83 (From Patent US1201300459)

  • Structural Similarities : Features a pyrazolo[3,4-d]pyrimidine core and acetamide linkage.
  • Key Differences: Incorporates a chromen-4-one moiety and fluorophenyl/isopropoxy groups.

2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Pharmacokinetic Insights: The dimethylamino and isopropoxy groups improve solubility (logP ~2.8) compared to the target compound’s ethoxy and methyl groups (predicted logP ~3.2) .

Thiazolidinedione and Thienopyrimidine Derivatives

2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c)

  • Structural Similarities: Contains a dioxothiazolidinone ring and methoxyphenoxy-acetamide linker.

2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (266)

  • Synthetic Notes: Utilizes a thieno[3,2-d]pyrimidine core with a sulfur atom, enhancing π-deficient character.

Comparative Physicochemical and Pharmacological Data

Compound Core Structure logP (Predicted) Key Functional Groups Biological Relevance
Target Compound Pyrido[2,3-d]pyrimidine dione 3.2 5-ethoxy, 1-methyl, 2,4-dimethoxy Kinase inhibition, DNA binding
Compound 5 Dihydropyrimidin-2,4-dione 1.8 Bis(2-hydroxyethyl) Solubility enhancement
Example 83 Pyrazolo[3,4-d]pyrimidine 2.8 Fluorophenyl, isopropoxy Anticancer activity
3c Thiazolidinedione 2.5 Nitrophenyl, dioxothiazolidinone Antidiabetic activity

Critical Analysis of Structural Modifications

  • Electronic Effects: The ethoxy group in the target compound donates electron density via resonance, stabilizing the pyrimidinone core, whereas nitro groups in 3c withdraw electron density, increasing reactivity .
  • Solubility : Hydroxyethyl substituents in Compound 5 enhance aqueous solubility (Rf = 0.4 in polar solvent systems), while the target compound’s dimethoxyphenyl group balances lipophilicity for membrane permeability .
  • Metabolic Stability : Fluorine atoms in pyrazolo-pyrimidine derivatives (e.g., Example 83) reduce oxidative metabolism, contrasting with the target compound’s methoxy groups, which may undergo demethylation .

Q & A

Q. What are the key synthetic pathways and intermediates for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Condensation of pyrido[2,3-d]pyrimidine precursors with substituted acetamide derivatives using coupling agents like EDCI/HOBt in DMF .
  • Step 2 : Introduction of the 2,4-dimethoxyphenyl group via nucleophilic substitution under reflux in ethanol with K₂CO₃ as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) achieves >95% purity . Key intermediates include 5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione and chloroacetylated dimethoxyaniline derivatives .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • 1H/13C NMR : Assign peaks for ethoxy (δ 1.3–1.5 ppm, triplet), dimethoxyphenyl (δ 3.8–3.9 ppm, singlet), and pyrimidine-dione (δ 10.1–10.3 ppm, broad) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 458.1584 (calculated for C₂₂H₂₄N₃O₆) .
  • Elemental Analysis : Validate C, H, N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis of ethoxy groups) while maintaining 70–80% yield .
  • Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aromatic substituents, achieving >85% efficiency .
  • Temperature Control : Lower reaction temperatures (0–5°C) during amide coupling to prevent racemization .

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in biological assays?

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or halogen) and test against kinase targets (e.g., EGFR, CDK2) .
  • Dose-Response Studies : Use IC₅₀ curves (0.1–100 µM) in enzyme inhibition assays (ATP concentration = 10 µM) to quantify potency .
  • Molecular Docking : Align derivatives with X-ray crystal structures of target proteins (PDB: 4HJO) to rationalize binding affinities .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line: HEK293, serum-free media, 48-hour incubation) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed dione rings) that may alter activity .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values from independent studies (p < 0.05) .

Q. What strategies mitigate compound degradation during storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyrido-pyrimidine core .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide linkage .
  • Stability Testing : Monitor purity via HPLC (C18 column, 0.1% TFA/ACN gradient) over 6 months to establish shelf-life .

Methodological Notes

  • Spectral Data Interpretation : Overlapping NMR signals (e.g., dimethoxyphenyl and pyrimidine protons) require 2D-COSY for unambiguous assignment .
  • Yield Optimization : Pilot-scale reactions (10–50 g) benefit from continuous flow reactors to enhance reproducibility .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO ≤0.1%) .

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